molecular formula C14H20N2O2S B7337053 N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B7337053
M. Wt: 280.39 g/mol
InChI Key: GBNGWSUOCLJYKX-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide, also known as ETX-155, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ETX-155 has been found to exhibit a broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide is not fully understood; however, it is believed to act by inhibiting bacterial cell wall biosynthesis. Specifically, it has been found to inhibit the enzyme MurA, which is involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro, indicating that it may have a low risk of adverse effects in humans. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of a wide range of bacterial and fungal infections. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.

Future Directions

There are several potential future directions for the research and development of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide. One possible direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials, which will be necessary for its eventual approval as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential drug interactions or adverse effects. Finally, this compound may also have potential applications in other fields, such as agriculture and food production, where it could be used as a natural alternative to traditional antibiotics.

Synthesis Methods

The synthesis of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves a series of chemical reactions that result in the formation of the final product. The key steps in the synthesis process include the condensation of 2-(2-methylpropyl)thiazole-4-carboxylic acid with (2S,3R)-3-hydroxy-2-(hydroxymethyl)oxolane-2-carboxylic acid, followed by the addition of vinyl magnesium bromide to the resulting intermediate. The reaction mixture is then subjected to acid hydrolysis and purification to obtain the final product.

Scientific Research Applications

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide has been extensively studied for its antimicrobial properties and has shown promising results in preclinical studies. It has been found to be effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, this compound has also been shown to be effective against fungal pathogens such as Candida albicans.

Properties

IUPAC Name

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-4-12-10(5-6-18-12)16-14(17)11-8-19-13(15-11)7-9(2)3/h4,8-10,12H,1,5-7H2,2-3H3,(H,16,17)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGWSUOCLJYKX-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CS1)C(=O)NC2CCOC2C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NC(=CS1)C(=O)N[C@@H]2CCO[C@H]2C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.